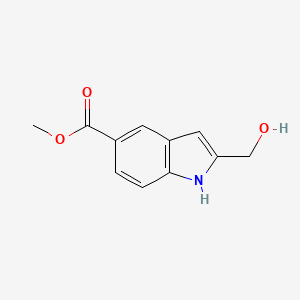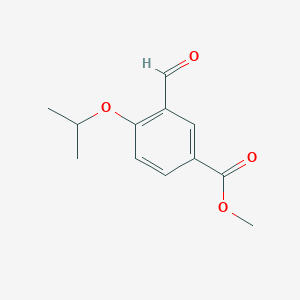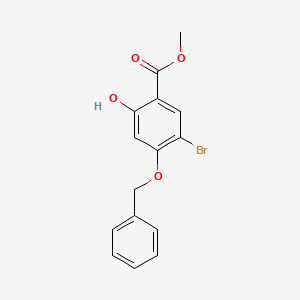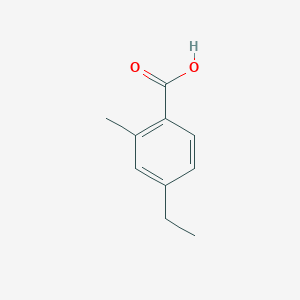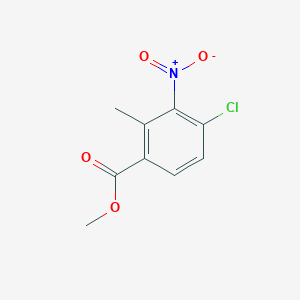![molecular formula C11H14O2 B3112571 [3-(4-Methylphenyl)oxetan-3-yl]methanol CAS No. 1903050-29-2](/img/structure/B3112571.png)
[3-(4-Methylphenyl)oxetan-3-yl]methanol
Übersicht
Beschreibung
“[3-(4-Methylphenyl)oxetan-3-yl]methanol” is a chemical compound with the CAS Number: 1903050-29-2 . Its molecular weight is 178.23 . The IUPAC name for this compound is (3-(p-tolyl)oxetan-3-yl)methanol .
Molecular Structure Analysis
The InChI code for “[3-(4-Methylphenyl)oxetan-3-yl]methanol” is 1S/C11H14O2/c1-9-2-4-10(5-3-9)11(6-12)7-13-8-11/h2-5,12H,6-8H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“[3-(4-Methylphenyl)oxetan-3-yl]methanol” is a light-yellow oil . It should be stored at 0-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis
The synthesis and crystal structure of related compounds to [3-(4-Methylphenyl)oxetan-3-yl]methanol have been a subject of study. For instance, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was investigated, emphasizing the importance of molecular conformation and packing in chemical compounds (Heng-Shan Dong & Guoyong Huo, 2009).
Chemical Synthesis and Derivatives
The development of methods for the synthesis of structurally diverse derivatives is a key application. An efficient synthesis of 2-methyl-N-[(3-phenylamino)oxetan-3-yl]-2-propanesulfinamide derivatives was described, showcasing the versatility of similar structures in drug discovery and as building blocks in organic synthesis (Sandip R. Ugale & S. Gholap, 2017).
Biological Conversion and Catalysis
Research has focused on the biological conversion of methanol to chemicals using engineered Escherichia coli, demonstrating the potential of using methanol as a substrate in biotechnological applications (W. B. Whitaker et al., 2017). Additionally, the use of methanol as a solubilizing agent in lipid dynamics studies highlights its significance in understanding biological membrane processes (Michael H. L. Nguyen et al., 2019).
Novel Reaction Pathways
The exploration of novel reaction pathways involving similar compounds is a significant area of research. Studies have delved into new catalytic methods, such as the InCl3-promoted Prins cyclization for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives, showcasing the innovation in organic synthesis methodologies (B. Reddy et al., 2012).
Asymmetric Synthesis and Chiral Auxiliaries
The compound and its derivatives have been utilized in asymmetric synthesis. For example, (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been synthesized as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters, illustrating the compound's role in stereoselective synthesis (Junyang Jung, H. Ho, & Hee-doo Kim, 2000).
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that oxetane derivatives can interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Oxetane derivatives have been used in the preparation of pharmacologically active molecules , suggesting that they may influence a variety of biochemical pathways. More research is needed to determine the specific pathways affected by this compound.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of [3-(4-Methylphenyl)oxetan-3-yl]methanol are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future research should focus on these aspects to provide a comprehensive understanding of the pharmacokinetics of this compound .
Result of Action
Given the compound’s structure, it may have potential interactions with various cellular targets, leading to changes in cellular processes
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action . Future research should consider these factors to provide a more comprehensive understanding of the compound’s action in different environments.
Eigenschaften
IUPAC Name |
[3-(4-methylphenyl)oxetan-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-2-4-10(5-3-9)11(6-12)7-13-8-11/h2-5,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCMCBPWFXNLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(COC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methylphenyl)oxetan-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




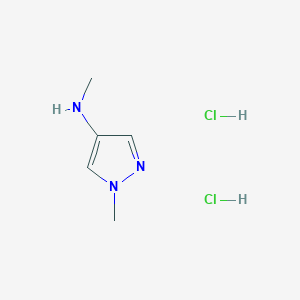

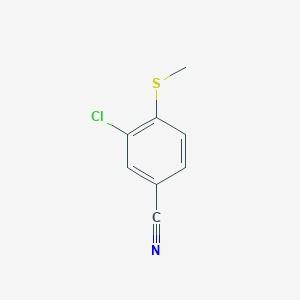

![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)
![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)

![Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B3112551.png)
